1-(5-Ethoxy-2-mercaptophenyl)propan-2-one

描述

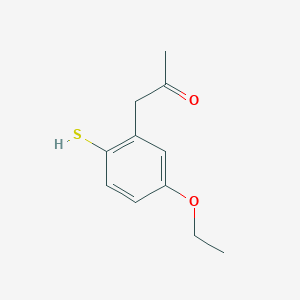

1-(5-Ethoxy-2-mercaptophenyl)propan-2-one is a synthetic organic compound featuring a propan-2-one backbone substituted with ethoxy (–OCH₂CH₃) and mercapto (–SH) groups at the 5- and 2-positions of the phenyl ring, respectively. It is synthesized via a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid in 72% efficiency . Spectroscopic data (e.g., NMR, IR) align with prior reports, confirming its structural integrity . The ethoxy and mercapto substituents confer unique electronic and steric properties, making it a candidate for applications in catalysis, medicinal chemistry, and materials science.

属性

分子式 |

C11H14O2S |

|---|---|

分子量 |

210.29 g/mol |

IUPAC 名称 |

1-(5-ethoxy-2-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C11H14O2S/c1-3-13-10-4-5-11(14)9(7-10)6-8(2)12/h4-5,7,14H,3,6H2,1-2H3 |

InChI 键 |

SKTAXTAGLYHORV-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=CC(=C(C=C1)S)CC(=O)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethoxy-2-mercaptophenyl)propan-2-one typically involves the reaction of 5-ethoxy-2-mercaptophenol with a suitable propanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

化学反应分析

Types of Reactions

1-(5-Ethoxy-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

1-(5-Ethoxy-2-mercaptophenyl)propan-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(5-Ethoxy-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological activity .

相似化合物的比较

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Ethoxy (–OCH₂CH₃) and mercapto (–SH) groups in the title compound provide mixed electronic effects (ethoxy is electron-donating, mercapto is weakly electron-withdrawing). This contrasts with halogenated analogs (e.g., Cl, I), which are strongly electron-withdrawing .

- Sulfur vs. Oxygen Functionality : Mercapto groups enhance metal-binding capacity compared to methoxy or ethoxy groups, making the title compound more reactive in coordination chemistry .

Physicochemical Properties

Solubility and Stability

- Title Compound: Limited solubility in polar solvents (e.g., water) but soluble in DMSO or DMF due to the mercapto group .

- Thiosemicarbazone Derivatives: Analogous propan-2-one derivatives (e.g., 1-(p-tolylhydrazono)-propan-2-one) form stable thiosemicarbazones with DMF/DMSO solubility but water insolubility .

- Benzofuran Analogs : Substitution with methoxy or hydroxy groups (e.g., compounds 1–3 in ) improves aqueous solubility due to hydrogen bonding .

Spectroscopic Profiles

- NMR Shifts : The title compound’s ¹H-NMR shows distinct peaks for ethoxy (δ ~1.3–1.5 ppm for –CH₂CH₃) and mercapto (δ ~3.5–4.0 ppm for –SH) groups. In contrast, methoxy-substituted analogs (e.g., 1-(4-methoxyphenyl)propan-2-one) exhibit sharper singlet peaks for –OCH₃ (δ ~3.8 ppm) .

- IR Spectroscopy : Mercapto groups in the title compound show S–H stretches at ~2550 cm⁻¹, absent in oxygenated analogs .

Functional Comparisons

Corrosion Inhibition

Propan-2-one derivatives with imino/hydrazono groups (e.g., 1-(4-Chlorophenylimino)-1(phenylhydrazono)-propan-2-one) exhibit corrosion inhibition efficiencies of 88.3–91.3% in acidic media . The title compound’s mercapto group may enhance adsorption on metal surfaces, though experimental data are pending.

生物活性

1-(5-Ethoxy-2-mercaptophenyl)propan-2-one is an organic compound that has garnered attention due to its potential biological activities. Characterized by an ethoxy group and a mercapto group, this compound exhibits various chemical properties that may contribute to its pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H16O2S, with a molecular weight of approximately 210.29 g/mol. The structure includes:

- Ethoxy Group : Contributes to solubility and reactivity.

- Mercapto Group : Known for its role in redox reactions and potential antioxidant properties.

The biological activity of this compound can be attributed to its interaction with various biological macromolecules. The mercapto group can form covalent bonds with thiol groups in proteins, which may inhibit enzyme activity or alter protein function. Additionally, the ethoxy group may influence the compound's lipophilicity, enhancing its ability to penetrate cellular membranes.

Biological Activities

Research indicates that compounds with mercapto groups often exhibit significant biological activities including:

- Antioxidant Activity : The mercapto group can scavenge free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Activity : Some studies suggest that similar compounds can inhibit microbial growth, making them candidates for antibiotic development.

- Anticancer Properties : Compounds like this compound have shown potential in inhibiting cancer cell proliferation.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Inhibition of microbial growth | |

| Anticancer | Inhibition of cell proliferation |

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds similar to this compound:

- Antiproliferative Effects : Research on related compounds has demonstrated IC50 values in the range of 10–33 nM against various cancer cell lines, indicating strong antiproliferative effects comparable to established chemotherapeutic agents like CA-4 .

- Enzyme Inhibition : Studies have shown that the compound can act as a potent inhibitor of specific enzymes involved in metabolic pathways, suggesting potential applications in drug development targeting metabolic disorders.

- Oxidative Stress Protection : Compounds with similar structures have been linked to protective effects against oxidative damage, highlighting their potential as therapeutic agents for conditions related to oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。